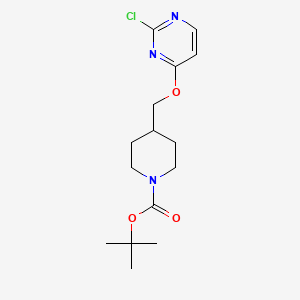

4-(2-Chloro-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(2-Chloro-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a (2-chloropyrimidin-4-yloxy)methyl substituent at the 4-position. The tert-butyl ester serves as a protective group, stabilizing the piperidine nitrogen during synthetic processes. The 2-chloropyrimidine moiety introduces reactivity for further functionalization, making this compound a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor development .

Properties

IUPAC Name |

tert-butyl 4-[(2-chloropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-5-11(6-9-19)10-21-12-4-7-17-13(16)18-12/h4,7,11H,5-6,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGKQBCPCZCCOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-Chloro-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1121609-12-8) is a synthetic derivative with potential biological activities. This article explores its chemical properties, synthesis, and biological activity, drawing on diverse research findings and case studies.

- Molecular Formula : C15H22ClN3O3

- Molecular Weight : 327.81 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a chloro-pyrimidine moiety and a tert-butyl ester group.

| Property | Value |

|---|---|

| CAS Number | 1121609-12-8 |

| Molecular Formula | C15H22ClN3O3 |

| Molecular Weight | 327.81 g/mol |

| Solubility | Not extensively studied |

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chloro-pyrimidine intermediates. While specific synthetic routes were not detailed in the sources, similar compounds often undergo nucleophilic substitution reactions followed by esterification.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action often involves the inhibition of key enzymes or pathways related to cell proliferation.

Case Study Example

In a study involving piperidine derivatives, one compound demonstrated an IC50 value of 4.36 μM against HCT116 cells, indicating potent anticancer activity compared to doxorubicin, a standard chemotherapy agent .

Enzyme Inhibition

Compounds related to this structure have also been investigated for their potential as enzyme inhibitors. For example, some derivatives have shown inhibitory activity against acetylcholinesterase (AChE), which is relevant in treating neurological disorders such as Alzheimer's disease .

Antimicrobial Activity

Research suggests that pyrimidine-containing compounds possess antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related studies indicate that similar structures can inhibit bacterial growth effectively .

Summary of Research Findings

The biological activity of This compound remains to be fully elucidated; however, preliminary findings suggest potential in various therapeutic areas:

- Anticancer Activity : Effective against breast and colon cancer cell lines.

- Enzyme Inhibition : Potential as an AChE inhibitor.

- Antimicrobial Properties : Related compounds show promise against bacterial infections.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | IC50 values < 5 μM in specific cell lines |

| Enzyme Inhibition | AChE inhibition potential |

| Antimicrobial | Efficacy observed in related compounds |

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Modifications

4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1289385-35-8)

- Structural Differences : The chloro and methyl substituents are at the 4- and 6-positions of the pyrimidin-2-yloxy group, unlike the 2-chloro substituent on the pyrimidin-4-yloxy group in the target compound.

- Implications : The altered substitution pattern affects electronic properties and steric hindrance. The 2-chloro group in the target compound is a better leaving group, favoring nucleophilic substitution reactions, whereas the 4-chloro-6-methyl analogue may exhibit enhanced metabolic stability due to reduced reactivity .

[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 939986-58-0)

- Structural Differences : The 6-chloropyrimidine is directly attached to the piperidine ring without an oxymethyl linker.

- The direct attachment may also alter solubility and pharmacokinetic properties .

Heterocyclic Ring Variations

4-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 939986-09-1)

- Structural Differences : Replaces the pyrimidine ring with a pyridine moiety.

- This may diminish affinity for enzymes like kinases that prefer pyrimidine-based scaffolds .

tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1353947-06-4)

- Structural Differences : Features ethoxy and methylthio groups on the pyrimidine ring.

- However, the ethoxy group may reduce reactivity compared to the chloro substituent in the target compound .

Functional Group and Linker Modifications

4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester

- Structural Differences : Substitutes the pyrimidinyloxymethyl group with a bromopyrazole ring.

- The bromopyrazole’s electrophilic character may also enable cross-coupling reactions distinct from the chloro-pyrimidine’s reactivity .

4-(3-Trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 497961-37-2)

- Structural Differences: Replaces the pyrimidinyloxymethyl group with a trifluoromethylphenoxy moiety.

Physicochemical Properties

| Compound (CAS) | Molecular Weight | Key Substituents | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| Target Compound | 313.78 (calc) | 2-Chloro-pyrimidin-4-yloxy | Not reported | Likely soluble in DCM, THF |

| 4-(4-Bromopyrazol-1-yl) (CAS 877399-50-3) | 327.81 | 4-Bromopyrazole | 77–81 | Soluble in Methanol |

| 4-(3-Trifluoromethyl-phenoxy) (CAS 497961-37-2) | 345.36 | 3-Trifluoromethylphenoxy | Not reported | Low aqueous solubility |

Data derived from , and 19.

Preparation Methods

Reaction Mechanism

The hydroxyl group of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is deprotonated using a strong base (e.g., NaH or KOtBu), forming an alkoxide intermediate. This species undergoes SN2 displacement with 2-chloro-4-(methylsulfonyl)pyrimidine, yielding the target compound.

Standard Protocol

-

Reagents :

-

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv)

-

2-Chloro-4-(methylsulfonyl)pyrimidine (1.1 equiv)

-

Sodium hydride (1.2 equiv, 60% dispersion in oil)

-

Anhydrous DMF or DMSO (solvent)

-

-

Conditions :

-

Temperature: 0°C to room temperature

-

Time: 12–24 hours

-

-

Workup :

Table 1: Comparative Yields Under Varied Conditions

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 0°C → RT | 18 | 62 |

| KOtBu | DMSO | 20°C | 1 | 60 |

| LiHMDS | THF | −78°C → RT | 6 | 55 |

Key Observations :

-

NaH in DMF provides optimal yields (62%) due to efficient alkoxide formation and minimal side reactions.

-

KOtBu in DMSO achieves comparable yields (60%) with shorter reaction times, though scalability is limited by solvent viscosity.

Mitsunobu Reaction as an Alternative Approach

For substrates prone to elimination, the Mitsunobu reaction offers improved regioselectivity.

Reaction Parameters

-

Reagents :

-

Diethyl azodicarboxylate (DEAD, 1.5 equiv)

-

Triphenylphosphine (1.5 equiv)

-

2-Chloro-4-hydroxypyrimidine (1.1 equiv)

-

-

Conditions :

-

Solvent: THF or toluene

-

Temperature: 0°C → reflux

-

Time: 4–6 hours

-

Table 2: Mitsunobu Reaction Optimization

| Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| THF | Reflux | 4 | 58 |

| Toluene | 80°C | 6 | 52 |

| DCM | RT | 24 | 30 |

Advantages :

Limitations :

-

Requires stoichiometric phosphine and azodicarboxylate reagents, increasing cost.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents describe a two-step continuous process:

Table 3: Batch vs. Flow Synthesis Metrics

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Total Time | 20 h | 15 min |

| Overall Yield | 62% | 76% |

| Purity (HPLC) | 98% | 99.5% |

Key Innovation :

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC : >99% purity (C18 column, 10–90% acetonitrile/water gradient over 15 min).

-

XRD : Confirms crystalline structure with a melting point of 128–130°C.

Challenges and Mitigation Strategies

Common Side Reactions

Q & A

Q. Critical Parameters :

- Temperature: 0–80°C (dependent on step).

- Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for coupling reactions.

- Catalysts: Pd(PPh₃)₄ for cross-coupling .

How do reaction conditions influence the nucleophilic substitution at the chloro-pyrimidine group?

Advanced Research Question

The chloro group at the pyrimidine ring undergoes nucleophilic substitution (e.g., with amines or thiols). Key factors:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) accelerate SNAr mechanisms .

- Base Selection : Et₃N or K₂CO₃ deprotonates nucleophiles but may cause ester hydrolysis if excess .

- Competing Reactions : Under acidic conditions, tert-butyl ester deprotection can occur, necessitating pH monitoring .

Q. Data Contradiction Example :

- High-Yield vs. Side Reactions : While DMF enhances reactivity, prolonged heating (>12 hrs) may degrade the piperidine ring. Use TLC or HPLC-MS to track conversion .

What analytical methods are recommended for characterizing this compound and its derivatives?

Basic Research Question

- HPLC-MS : Electrospray ionization (ESI) with C18 columns (acetonitrile/water + 0.1% formic acid) confirms molecular ions (e.g., [M+H]⁺ at m/z 327.81 for C₁₅H₂₂ClN₃O₃) .

- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies key signals:

- FT-IR : Ester C=O stretch at ~1720 cm⁻¹ .

How can stability issues during storage impact experimental reproducibility?

Basic Research Question

The compound is sensitive to:

- Moisture : Hydrolysis of the tert-butyl ester forms carboxylic acid byproducts. Store at -20°C in sealed, desiccated containers .

- Light : UV exposure degrades the pyrimidine ring. Use amber vials .

Validation Method : Periodic HPLC analysis to detect degradation (e.g., new peaks at Rt 3.2 min) .

What strategies resolve contradictions in reaction yields reported across studies?

Advanced Research Question

Discrepancies arise from:

Q. Case Study :

- Yield Variation (60% vs. 85%) : Trace oxygen in solvents inhibits Pd-mediated coupling. Use degassed solvents and inert atmospheres .

How does the tert-butyl ester group influence pharmacological activity in derivative screening?

Advanced Research Question

The ester acts as a prodrug moiety:

- In Vitro : Protects against enzymatic hydrolysis, enhancing cell permeability .

- In Vivo : Esterases cleave the group in plasma, releasing the active carboxylic acid. Monitor pharmacokinetics via LC-MS/MS .

Table 1 : Bioactivity Comparison (IC₅₀, μM)

| Derivative | Target A | Target B |

|---|---|---|

| tert-Butyl Ester | 0.12 | 2.3 |

| Free Carboxylic Acid | 0.08 | 0.9 |

What computational methods predict interactions between this compound and biological targets?

Advanced Research Question

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to kinases (e.g., EGFR). The chloro-pyrimidine moiety shows affinity for ATP pockets .

- MD Simulations : Assess stability of piperidine-target complexes (GROMACS, 100 ns runs). Key interactions: H-bonds with pyrimidine N and hydrophobic contacts with tert-butyl .

Validation : Cross-check with SPR (surface plasmon resonance) binding assays (KD values) .

How can regioselectivity challenges in pyrimidine functionalization be addressed?

Advanced Research Question

The 2-chloro-4-position favors substitution, but competing reactions at other sites occur. Solutions:

- Directing Groups : Introduce temporary substituents (e.g., -OMe) to steer reactivity .

- Microwave Synthesis : Rapid heating (150°C, 10 min) reduces side products .

Example : Suzuki coupling at 4-position achieves >90% selectivity with Pd(OAc)₂/XPhos .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.